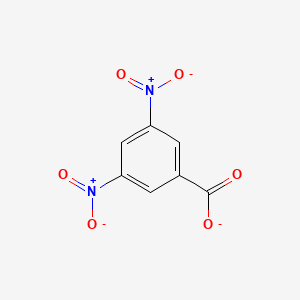

3,5-Dinitrobenzoate

描述

Structure

3D Structure

属性

CAS 编号 |

7225-75-4 |

|---|---|

分子式 |

C7H3N2O6- |

分子量 |

211.11 g/mol |

IUPAC 名称 |

3,5-dinitrobenzoate |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)/p-1 |

InChI 键 |

VYWYYJYRVSBHJQ-UHFFFAOYSA-M |

SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-] |

规范 SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-] |

同义词 |

3,5-dinitrobenzoate 3,5-dinitrobenzoic acid 3,5-dinitrobenzoic acid, silver salt 4-carboxy-2,6-dinitrophenyl |

产品来源 |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Novel Synthetic Routes to 3,5-Dinitrobenzoate and its Derivatives

The traditional synthesis of this compound esters involves a two-step process. Initially, 3,5-dinitrobenzoic acid is converted to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). hansshodhsudha.comsciepub.com This is followed by the esterification of the resulting acid chloride with an alcohol. hansshodhsudha.com This conventional method, while established, is often slow and can produce hazardous byproducts such as hydrogen chloride, phosphorus oxychloride, and sulfur dioxide. sciepub.com

Novel approaches aim to overcome these limitations. One such method involves the direct esterification of 3,5-dinitrobenzoic acid with an alcohol. However, this reaction is typically slow and reversible, leading to lower yields. To enhance efficiency, alternative strategies are being developed. For instance, a new method for synthesizing 3,5-dinitrobenzyl chloride, a related derivative, starts with the reduction of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzyl alcohol, which is then chlorinated. google.com Another innovative route employs coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between 3,5-dinitrobenzoic acid and an alcohol or amine, offering a more direct and often higher-yielding pathway to the desired ester or amide. jocpr.com

Furthermore, the synthesis of derivatives such as 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine begins with the Fischer-Speier esterification of 3,5-dinitrobenzoic acid to methyl this compound, which is then converted to 3,5-dinitrobenzohydrazide, a key intermediate for forming the oxadiazole ring. plos.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for synthesizing 3,5-dinitrobenzoates. hansshodhsudha.comresearchgate.net These approaches focus on reducing hazardous waste, minimizing energy consumption, and using safer reagents. hansshodhsudha.comsciepub.com

Microwave-Assisted Esterification Protocols

Microwave-assisted synthesis has emerged as a prominent green chemistry technique for preparing this compound derivatives. hansshodhsudha.com This method involves the direct reaction of 3,5-dinitrobenzoic acid with an alcohol under microwave irradiation, often in the presence of a catalytic amount of concentrated sulfuric acid. hansshodhsudha.comresearchgate.net The key advantages of this protocol include significantly reduced reaction times (minutes versus hours for conventional methods), improved energy efficiency, and the avoidance of hazardous reagents like PCl₅ and SOCl₂. hansshodhsudha.comsciepub.com

This technique has been successfully applied to the synthesis of various primary alcohol derivatives, although it may be less effective for certain secondary and tertiary alcohols, as well as for alcohols prone to dehydration. hansshodhsudha.com Microwave-assisted transesterification has also been developed for the characterization of esters, where an ester is directly converted to the corresponding this compound of its alcohol component. sciepub.comsciepub.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 3,5-Dinitrobenzoates

| Preparation Method | Reaction Time | Reagents Used | Yield (%) | Purity | Environmental & Safety Aspects |

|---|---|---|---|---|---|

| Conventional Acid Chloride Route | 45–60 minutes | 3,5-Dinitrobenzoic acid, PCl₅ or SOCl₂, Alcohol | 75–85 | High | Involves toxic reagents and produces hazardous by-products. |

| Microwave-Assisted Synthesis | 3-5 minutes | 3,5-Dinitrobenzoic acid, Alcohol, Sulfuric acid (catalyst) | Variable, but often high for primary alcohols | High | Safer, less waste, and more energy-efficient. hansshodhsudha.comsciepub.com |

| Direct Acid-Catalyzed Esterification | Several hours | 3,5-Dinitrobenzoic acid, Alcohol, H₂SO₄ | <50 | Moderate | Involves acid catalyst hazards and is inefficient. |

Ionic Liquid-Mediated Derivatization

Ionic liquids (ILs) are increasingly being used as "green" solvents and catalysts in organic synthesis due to their low volatility, thermal stability, and tunable properties. sciepub.comsciepub.com In the context of this compound synthesis, acidic ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663), ([bmim]HSO₄), have been employed to catalyze the direct and benign conversion of alcohols to their corresponding 3,5-dinitrobenzoates, often in conjunction with microwave irradiation. sciepub.comsciepub.comresearchgate.net

This approach offers several advantages, including the elimination of hazardous reagents and by-products associated with the conventional method. sciepub.com The use of ionic liquids can also facilitate product separation and catalyst recycling. ukm.my Research has shown that various ionic liquids can be effective, with imidazolium-based ILs being widely studied for esterification reactions. ukm.my For instance, xylan (B1165943) has been functionalized with 3,5-dinitrobenzoyl chloride in the ionic liquid 1-butyl-3-methylimidazolium chloride to produce xylan this compound. nih.govresearchgate.net

Functionalization and Structural Modification Techniques

The this compound moiety can be incorporated into larger molecules to impart specific properties or to serve as a reactive handle for further chemical transformations. Functionalization techniques often involve the standard esterification or amidation reactions starting from 3,5-dinitrobenzoic acid or its acid chloride. researchgate.net

One notable example is the functionalization of fullerene soot with 3,5-dinitrobenzene groups through an Ag(I)-catalyzed decarboxylative oxidation of 3,5-dinitrobenzoic acid. researchgate.net This process can be carried out under both thermal and microwave conditions. tandfonline.com Another application is the modification of polymers, such as those derived from 2-hydroxyethyl methacrylate (B99206), by attaching 3,5-dinitrobenzoic acid to the polymer backbone using coupling agents like DCC and 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com

The structure of the final product can be influenced by various factors, including the choice of reactants and the reaction conditions. For example, the interaction of this compound with metal ions can lead to the formation of coordination complexes with distinct structures and properties. iucr.orgmdpi.comresearchgate.net The conformation of the this compound group itself can also vary, with the nitro groups sometimes being rotated out of the plane of the aromatic ring. researchgate.net

Mechanistic Investigations of Derivatization Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and developing new derivatization strategies. The conventional esterification of alcohols with 3,5-dinitrobenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.

In greener approaches, the mechanism can be different. For instance, in microwave-assisted esterification using a sulfuric acid catalyst, the acid protonates the carbonyl oxygen of the 3,5-dinitrobenzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. hansshodhsudha.com

When using coupling agents like DCC, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol to form the ester, with dicyclohexylurea being formed as a byproduct. jocpr.com The addition of a catalyst like DMAP can accelerate the reaction by forming an even more reactive N-acylpyridinium salt. brainly.com

In ionic liquid-mediated reactions, the acidic ionic liquid can act as both a solvent and a catalyst, protonating the carboxylic acid and facilitating the esterification process. sciepub.com Kinetic studies of the reaction between 4-nitrophenyl this compound and cyclic secondary amines have shown that the reaction can proceed through both uncatalyzed and catalyzed pathways. acs.org

Complexation Chemistry and Supramolecular Assembly Research

Coordination Modes and Ligand Properties of 3,5-Dinitrobenzoate

The this compound ligand is recognized for its adaptability in coordinating with metal ions, a property that facilitates the creation of complexes with varied structures and properties. nih.gov The primary coordination site is the carboxylate group, which can engage with metal centers in several distinct modes. These include monodentate, bidentate (chelating), and bridging fashions. nih.govmdpi.com This versatility allows for the formation of everything from simple mononuclear complexes to intricate coordination polymers. nih.gov

Beyond the carboxylate group, the nitro groups can also participate in coordination, further expanding the structural possibilities. nih.govacs.org This co-participation of the nitro groups is crucial in the formation of certain three-dimensional networks. acs.org The electronic properties of the 3,5-DNB ligand, influenced by the electron-withdrawing nitro groups, also play a critical role in the stability and characteristics of the resulting complexes. doi.org

The coordination behavior of 3,5-DNB can be influenced by the nature of the metal ion. For instance, with 3d transition metals, coordination typically occurs exclusively through the carboxylate group. nih.gov In contrast, with metals like sodium, potassium, cesium, silver, and thallium, both the carboxylate and nitro groups can be involved in coordination. nih.gov

A summary of the primary coordination modes of the this compound ligand is presented below:

| Coordination Mode | Description |

| Monodentate | The carboxylate group binds to a single metal center through one of its oxygen atoms. doi.orgresearchgate.netresearchgate.net |

| Bidentate (Chelating) | Both oxygen atoms of the carboxylate group bind to the same metal center. researchgate.net |

| Bidentate (Bridging) | The carboxylate group links two different metal centers. researchgate.netresearchgate.net |

| Bridging Tridentate | The carboxylate group coordinates to two metal ions in a more complex bridging fashion. researchgate.net |

| Ionic | The this compound exists as a counter-anion, not directly coordinated to the metal center, but interacting through electrostatic forces and hydrogen bonds. mdpi.comresearchgate.net |

Synthesis and Characterization of Metal-3,5-Dinitrobenzoate Complexes

The synthesis of metal-3,5-dinitrobenzoate complexes is typically achieved through solution-based methods, such as self-assembly and hydrothermal techniques. nih.gov The resulting crystalline products are then characterized using a variety of analytical methods, with single-crystal X-ray diffraction being paramount for elucidating their precise three-dimensional structures. Spectroscopic techniques like IR and UV-Vis are also routinely employed. acs.orgmdpi.comresearchgate.net

A wide range of transition metal complexes with this compound have been synthesized and structurally characterized. These often feature metals from the 3d block, such as cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). acs.orgresearchgate.net The synthesis can involve the direct reaction of a metal salt with 3,5-dinitrobenzoic acid or its salt. researchgate.netajrconline.org Ancillary ligands, such as pyridine (B92270) derivatives or hydrazones, are often incorporated to modify the coordination environment of the metal ion and influence the final structure. researchgate.netresearchgate.net

For example, a copper(II) complex, (3,5-Dinitrobenzoato-κO)bis[(2-pyridyl)methanol-κ2N,O]copper(II) this compound, was synthesized, in which the copper ion is coordinated by two chelating 2-pyridylmethanol ligands and a monodentate this compound anion. researchgate.net In another study, a series of energetic transition metal complexes of Co(II), Ni(II), and Zn(II) with 3,5-dinitrobenzoic acid and other ligands like 1,5-diaminotetrazole and semicarbazide (B1199961) were prepared and characterized. researchgate.net The resulting structures can be mononuclear, dinuclear, or even trinuclear. nih.govmdpi.com

The table below provides examples of synthesized transition metal-3,5-dinitrobenzoate complexes.

| Complex | Metal | Ancillary Ligands | Structural Feature |

| Cu(C7H3N2O6)(C6H7NO)2 researchgate.net | Cu(II) | 2-pyridylmethanol | Mononuclear, square-pyramidal geometry. researchgate.net |

| [Co(DNBA)2(H2O)4]·4H2O researchgate.net | Co(II) | Water | Mononuclear, octahedral geometry. researchgate.net |

| [Ni(DNBA)2(H2O)4]·4H2O researchgate.net | Ni(II) | Water | Mononuclear, octahedral geometry. researchgate.net |

| [Zn(DNBA)2]n researchgate.net | Zn(II) | None | Polymeric. researchgate.net |

| [Cu(IMI)2(DNBA)2] doi.org | Cu(II) | Imidazole | Mononuclear, plane tetragon coordination. doi.org |

The coordination chemistry of this compound extends to the lanthanide series. nih.gov The synthesis of lanthanide complexes often results in binuclear or polynuclear structures due to the larger ionic radii and higher coordination numbers favored by these elements. researchgate.netresearchgate.netmdpi.com For instance, binuclear complexes with the general formula [Ln2(Phen)2(3,5-Nbz)6] have been reported for several lanthanides, including Dy, Tb, Gd, Eu, Sm, and Ce. mdpi.com

The synthesis of lanthanide-3,5-dinitrobenzoate complexes can be achieved through methods like exchange reactions followed by the addition of other ligands or through hydrothermal synthesis. researchgate.netmdpi.com For example, a heterometallic Eu-Cd complex, [Eu2(MeCN)2Cd2(Phen)2(3,5-Nbz)10], was synthesized by an exchange reaction of metal nitrates and potassium this compound. mdpi.com Crystallization of lanthanide 3,5-dinitrobenzoates from mixed solvent systems in the presence of co-ligands like o-phenylenediamine (B120857) or N,N-dimethylaniline has also yielded a variety of binuclear complexes and supramolecular polymers. researchgate.net

The following table lists some examples of lanthanide-3,5-dinitrobenzoate complexes.

| Complex | Lanthanide(s) | Ancillary Ligands | Structural Feature |

| [La(dnb)3·1.5DMF]n researchgate.net | La(III) | DMF | One-dimensional chain. researchgate.net |

| [Ln2(Phen)2(3,5-Nbz)6] mdpi.com | Dy, Tb, Gd, Eu, Sm, Ce | 1,10-phenanthroline | Binuclear complexes. mdpi.com |

| [Ln2(O2CC6H3(NO2)2)6(DMSO)4]·x(DMA) researchgate.net | Eu, Gd, Tb, Dy, Y | DMSO, DMA | Binuclear fragments in a supramolecular structure. researchgate.net |

| [Ln2(O2CC6H3(NO2)2)6(PDA)2(DMSO)2] researchgate.net | Gd, Tb, Ho | o-phenylenediamine, DMSO | Binuclear molecules. researchgate.net |

Influence of Solvent Lewis Basicity on Coordination Sphere Evolution

The choice of solvent for crystallization can have a profound impact on the final structure of a metal-3,5-dinitrobenzoate complex. iucr.orgresearchgate.net This is due to the varying Lewis basicity of solvent molecules, which can compete for coordination sites on the metal center. mdpi.comiucr.org

A notable study on a cobalt(II)-3,5-dinitrobenzoate complex, [Co(this compound-O,O')2], demonstrated this effect clearly. iucr.orgresearchgate.netrsc.org When the complex was recrystallized from solvents that are considered hard Lewis bases (e.g., water, methanol, DMSO), mononuclear complexes were formed. iucr.orgresearchgate.netrsc.org In these cases, the solvent molecules coordinate to the cobalt center. Conversely, recrystallization from softer Lewis bases like acetone (B3395972) and acetonitrile (B52724) resulted in the formation of trinuclear species. iucr.orgresearchgate.netrsc.org This phenomenon is guided by a combination of the energetic proximity of the solvent's HOMO to the metal's SOMO and the ability of the solvent to form hydrogen bonds with the dinitrobenzoate ligand. rsc.org This highlights that the crystallization process is thermodynamically controlled. researchgate.netrsc.org

Supramolecular Architectures and Intermolecular Interactions

Beyond the primary coordination bonds, non-covalent interactions play a crucial role in organizing the metal-3,5-dinitrobenzoate complexes into higher-order supramolecular architectures. researchgate.netrsc.org These interactions, which include hydrogen bonding, π-π stacking, and charge-transfer interactions, dictate the final crystal packing. researchgate.netresearchgate.net The interplay of these weak forces can lead to the formation of one-dimensional chains, two-dimensional sheets, and complex three-dimensional networks. rsc.orgresearcher.life For instance, charge transfer between electron-donating molecules and the electron-accepting this compound moieties can lead to stacking interactions that define the supramolecular structure. researchgate.net

Hydrogen bonding is a particularly important directional force in the crystal engineering of this compound-containing compounds. rsc.orgnih.gov The carboxylate and nitro groups of the 3,5-DNB ligand are effective hydrogen bond acceptors. When co-ligands or solvent molecules with hydrogen bond donor groups (e.g., -OH, -NH) are present, extensive hydrogen-bonding networks are often formed. researcher.lifenih.gov

In proton-transfer compounds formed between 3,5-dinitrobenzoic acid and various amines, strong charge-assisted N+-H···O- hydrogen bonds are the primary synthons that build the supramolecular assembly. rsc.org These interactions can lead to the formation of robust one-dimensional columns or two-dimensional layers. rsc.orgnih.gov For example, in the salt formed with 4-(2-hydroxyethyl)aniline, N—H⋯O and O—H⋯O hydrogen bonds involving the carboxylate oxygen atoms create a two-dimensional network. nih.gov Similarly, in complexes with N-methylnicotinamide, a combination of N–H···O and O–H···O hydrogen bonds links the molecules into supramolecular chains and networks. researcher.life The presence of water molecules of crystallization can also significantly contribute to the hydrogen-bonding network, bridging different components of the crystal structure. researchgate.net

π-π Stacking Interactions

The electron-deficient nature of the aromatic ring in this compound (DNB), a consequence of the two electron-withdrawing nitro groups, makes it an excellent candidate for participating in π-π stacking interactions. These non-covalent interactions are crucial in the formation and stabilization of extended supramolecular architectures. The assembly of these structures is often directed by the stacking of the dinitrobenzoate rings with other aromatic systems, which can be either electron-rich or electron-deficient.

In the solid state, this compound moieties frequently engage in π-π stacking to build complex multi-dimensional networks. For instance, in lanthanide-based coordination compounds, dimeric units of [Ln₂(DNBA)₄(DMF)₈]²⁺ can be linked together through π-π stacking interactions between the aromatic groups of the DNB ligands. nih.gov This interaction is instrumental in forming two-dimensional grid-like networks, which are further extended into three-dimensional structures via other non-covalent forces like hydrogen bonding. nih.gov

Table 1: Examples of π-π Stacking Interactions Involving this compound

| Interacting Species | Metal Center | Observed Structure | Stacking Distance (Å) | Reference |

|---|---|---|---|---|

| DNB & DNB | Lanthanum (La), Cerium (Ce), Europium (Eu) | 2D grid-like network from [Ln₂(DNBA)₄(DMF)₈]²⁺ dimers |

Not specified | nih.gov |

| DNB & 1,10-Phenanthroline | Cadmium (Cd) | 1D ladder, supported by inter-chain stacking | 3.4 - 3.6 | researchgate.net |

| DNB & Schiff base ligand | Manganese (Mn) | Cohesion of mononuclear cationic units in the lattice | Not specified | researchgate.net |

Charge Transfer Adducts and Complexes

The pronounced electron-accepting capability of the this compound ligand makes it a key component in the formation of charge-transfer (CT) complexes. rscf.ru These complexes arise from the interaction between an electron donor and an electron acceptor, resulting in a partial transfer of electron density. In the context of this compound, the electron-deficient aromatic ring acts as the acceptor, while various electron-rich molecules, particularly aromatic amines, serve as donors. peeref.com

Extensive research has been conducted on the charge-transfer adducts formed between lanthanide 3,5-dinitrobenzoates and N-donor organic bases. Crystallization of lanthanide dinitrobenzoates in the presence of molecules like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) or N,N-dimethylaniline (DMA) leads to the formation of distinct CT adducts. researchgate.net The supramolecular structures of these compounds are primarily determined by stacking interactions that occur between the donor amine molecules and the acceptor this compound fragments, a direct consequence of the charge transfer. researchgate.netcolab.ws

For example, with TMPD, two main types of adducts have been isolated: Type A, with the general formula [Ln₂(O₂CC₆H₃(NO₂)₂)₆(DMSO)₄]·TMPD·2MeCN, and Type B, [Ln₂(O₂CC₆H₃(NO₂)₂)₆(DMSO)₄]·3TMPD. colab.ws The formation of these different structures can be competitive and depends on the specific lanthanide ion and reaction conditions. researchgate.net Spectral studies confirm the presence of charge transfer in these adducts, which in some cases, can induce significant paramagnetism, even in complexes with diamagnetic metal ions like Yttrium (Y). peeref.comresearchgate.net

A similar phenomenon is observed with other aromatic amines. The reaction of lanthanide 3,5-dinitrobenzoates with 2,3,5,6-tetramethyl-1,4-phenylenediamine (B1203765) (diaminodurene, DAD) yields a series of isostructural supramolecular adducts with the formula [Ln₂(DNBZ)₆(DMSO)₄]·4DAD. rsc.org The charge transfer between the DAD donor and the dinitrobenzoate acceptor gives rise to the stacking interactions that define the crystal structure. rsc.org Optical spectroscopy corroborates the significant CT in these complexes, and magnetic studies show a paramagnetic contribution from the resulting ion-radical pair. rsc.org In some instances, the charge transfer can occur intramolecularly within a complex, such as when o-phenylenediamine acts as both a coordinating ligand to the metal ion and a π-donor to a neighboring this compound ligand. rscf.ru

Table 2: Charge-Transfer Adducts of Lanthanide 3,5-Dinitrobenzoates

| Electron Donor | General Formula of Adduct | Lanthanide (Ln) | Adduct Type | Reference |

|---|---|---|---|---|

| N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) | [Ln₂(DNB)₆(DMSO)₄]·TMPD·2MeCN |

Tb, Dy, Ho, Er, Y | A | colab.ws |

| N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) | [Ln₂(DNB)₆(DMSO)₄]·3TMPD |

Er | B | colab.ws |

| N,N-Dimethylaniline (DMA) | [Ln₂(DNB)₆(DMSO)₄]·x(Me₂N)C₆H₅ (x=3, 4, 5) |

Eu, Gd, Tb, Dy, Y | - | peeref.comresearchgate.net |

| 2,3,5,6-tetramethyl-1,4-phenylenediamine (DAD) | [Ln₂(DNB)₆(DMSO)₄]·4DAD |

Sm, Gd, Tb, Dy, Ho, Er, Y | - | rsc.org |

| o-Phenylenediamine (PDA) | [Ln₂(DNB)₆(PDA)₂(DMSO)₂] |

Gd, Tb, Ho | Intramolecular CT | researchgate.net |

| p-Anisidine | Crystalline material with 3,5-dinitrobenzoic acid | Not Applicable | 1:1 Complex | asianresassoc.org |

Spectroscopic and Crystallographic Research for Structural Elucidation

Advanced Spectroscopic Characterization of 3,5-Dinitrobenzoate and its Complexes

Spectroscopic methods are instrumental in providing detailed information about the electronic and structural properties of this compound compounds.

Nuclear Magnetic Resonance (NMR) Studies on Molecular Conformation and Dynamics

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. erode-sengunthar.ac.inresearchgate.net In studies of complexes like piperazinium this compound (PDNB), the ¹H NMR spectrum helps to confirm the molecular structure. erode-sengunthar.ac.in For instance, in the ¹H NMR spectrum of a p-anisidine-3,5-dinitrobenzoic acid complex, the chemical shifts provide evidence for the formation of a charge-transfer complex. asianresassoc.org Similarly, the ¹H NMR spectrum of 8-hydroxyquinolinium this compound confirms the structure of the compound. researchgate.net The analysis of chemical shifts in the ¹H NMR spectra of a ruthenium complex upon addition of this compound reveals interactions and changes in the electronic environment of the protons. acs.org

In dimethyl sulfoxide, the alkaline hydrolysis of methyl this compound can be followed using ¹H NMR, which helps in the identification of intermediates and the final product, sodium this compound. acs.org Furthermore, quantitative NMR (qNMR) utilizes this compound derivatives as internal standards for accurate quantification. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is essential for identifying functional groups and analyzing intermolecular interactions in this compound compounds. researchgate.netresearchgate.net

In piperazinium this compound, FTIR analysis confirms the presence of various functional groups. erode-sengunthar.ac.in For a p-anisidine-3,5-dinitrobenzoic acid crystalline material, FTIR spectroscopy, along with other techniques, confirms the formation of a charge-transfer complex where hydrogen bonding plays a key role in molecular stabilization. asianresassoc.org The FTIR spectra of a 2-ethylimidazole (B144533) and 3,5-dinitrobenzoic acid complex suggest electron transfer, which is further supported by the observation of N⁺–H⋯O⁻ bonding. rsc.org

The vibrational spectra of 3,5-dinitrobenzoic acid itself have been extensively studied using both experimental (FTIR, Raman) and computational (DFT) methods. researchgate.netresearchgate.net These studies provide detailed assignments of vibrational modes. For instance, the symmetric stretching vibrations of the NO₂ group in 3,5-dinitrobenzoic acid are observed around 1349-1358 cm⁻¹. researchgate.net In complexes, shifts in the characteristic vibrational frequencies, such as the carbonyl (C=O) stretching band, can indicate coordination to a metal ion. researchgate.net For example, a shift to lower wavenumbers compared to the free acid (which appears at 1703 cm⁻¹) suggests the involvement of the carboxylate group in bonding. researchgate.net

The analysis of various this compound complexes, such as those with 2-amino-4,6-dimethylpyrimidine, reveals the presence of characteristic functional groups through FTIR. semnan.ac.ir Similarly, in potassium this compound (KDNB), FTIR confirms the presence of the expected functional groups. rsc.org

Table 1: Selected FTIR and Raman Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

| Functional Group | Vibrational Mode | 3,5-Dinitrobenzoic Acid (DNBA) | DNBA Complexes | Reference |

|---|---|---|---|---|

| NO₂ | Symmetric Stretch | ~1349-1358 cm⁻¹ | Shifts < 5 cm⁻¹ | researchgate.net |

| C=O | Stretch | 1703 cm⁻¹ | Significant shift to lower wavenumbers | researchgate.net |

| C-H (aromatic) | Stretch | 3091 cm⁻¹ | 3108 cm⁻¹ | researchgate.net |

Electronic Absorption and Emission Spectroscopy for Charge Transfer Phenomena

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic transitions and charge transfer properties of this compound compounds.

The UV-Vis-NIR spectrum of 2-amino-4,6-dimethylpyrimidium this compound dihydrate (2APDBD) shows a wide transmission window in the visible region with a peak at 350 nm, which is important for nonlinear optical applications. semnan.ac.irsemnan.ac.ir Similarly, potassium this compound (KDNB) exhibits good optical transparency in the 410–1100 nm range. rsc.org The UV-Vis spectrum of a p-anisidine-3,5-dinitrobenzoic acid complex confirms the formation of a charge-transfer complex. asianresassoc.org

Photoluminescence studies of piperazinium this compound (PDNB) and KDNB reveal emission properties, with KDNB showing violet and blue emission. erode-sengunthar.ac.inrsc.org The yellow color of some this compound crystals is attributed to the presence of chromophores like the nitro (NO₂) and carboxylate groups. researchgate.net

The interaction of a ruthenium complex with this compound can be monitored by changes in its electronic absorption and emission spectra. acs.org The formation of Meisenheimer complexes during the hydrolysis of methyl this compound results in an intense red color, which is characterized by UV-Vis spectroscopy. acs.org

Single Crystal X-ray Diffraction Analysis of this compound Derivatives and Complexes

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on the crystal system, space group, molecular conformation, and bond geometries. researchgate.net

Determination of Crystal Systems and Space Groups

A variety of crystal systems and space groups have been identified for this compound derivatives and complexes, reflecting the diverse packing arrangements these molecules can adopt.

For example, piperazinium this compound (PDNB) crystallizes in the triclinic crystal system with the centrosymmetric space group Pī. erode-sengunthar.ac.in The complex of 2-amino-4,6-dimethylpyrimidium this compound dihydrate (2APDBD) also belongs to the triclinic system with space group P-1. semnan.ac.irsemnan.ac.ir A p-anisidine-3,5-dinitrobenzoic acid (ADNBA) complex was found to have a monoclinic crystal system with the P2₁/c space group. asianresassoc.org

Other examples include ebastinium this compound, which crystallizes in the monoclinic P2₁/c space group nih.gov, and the this compound ester of isopyrocalciferol, which is monoclinic with the space group P2₁. iucr.org Sodium this compound crystallizes in the trigonal system with space group P3₁21. iucr.org

Table 2: Crystal System and Space Group Data for Selected this compound Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Piperazinium this compound (PDNB) | Triclinic | Pī | erode-sengunthar.ac.in |

| 2-Amino-4,6-dimethylpyrimidium this compound dihydrate (2APDBD) | Triclinic | P-1 | semnan.ac.irsemnan.ac.ir |

| p-Anisidine-3,5-dinitrobenzoic acid (ADNBA) | Monoclinic | P2₁/c | asianresassoc.org |

| Ebastinium this compound | Monoclinic | P2₁/c | nih.gov |

| catena-Diaquatetrakis(μ₂-3,5-dinitrobenzoato-O,O'-manganese(II)) | Monoclinic | C2/c | psu.edu |

| Ethyl this compound | Monoclinic | P2₁/c | researchgate.netrsc.org |

| This compound ester of isopyrocalciferol | Monoclinic | P2₁ | iucr.org |

| syn-[4.4.3]propella-2,4,12-trien-11-ol this compound | Triclinic | Pī | cdnsciencepub.com |

Analysis of Molecular Conformation and Bond Geometries

Detailed analysis of the crystal structures of this compound derivatives reveals important information about their molecular conformation and the precise lengths and angles of their chemical bonds.

In ethyl this compound, the carboxyl and the two nitro groups are rotated out of the plane of the aromatic ring by 2°, and by 2° and 11°, respectively. The C-N bond distance is approximately 1.48 Å. researchgate.netrsc.org In guanidinium (B1211019) this compound, both the carboxylate and the nitro groups are also slightly rotated out of the benzene (B151609) ring plane. psu.edu The this compound anion in ebastinium this compound is nearly planar. nih.gov

The crystal structure of catena-diaquatetrakis(μ₂-3,5-dinitrobenzoato-O,O'-manganese(II)) shows that pairs of manganese atoms are bridged by two this compound ligands, forming infinite linear chains. psu.edu In benzylammonium this compound, the ammonium (B1175870) group of the cation and the carboxylate group of the anion are connected via hydrogen bonds, forming columns. iucr.org Similarly, molecules of methyl this compound are linked into chains by C—H⋯O hydrogen bonds. iucr.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Piperazinium this compound (PDNB) |

| p-Anisidine-3,5-dinitrobenzoic acid (ADNBA) |

| 8-Hydroxyquinolinium this compound |

| Ruthenium complex with this compound |

| Methyl this compound |

| Sodium this compound |

| 2-Ethylimidazole-3,5-dinitrobenzoic acid complex |

| 2-Amino-4,6-dimethylpyrimidium this compound dihydrate (2APDBD) |

| Potassium this compound (KDNB) |

| Ebastinium this compound |

| This compound ester of isopyrocalciferol |

| catena-Diaquatetrakis(μ₂-3,5-dinitrobenzoato-O,O'-manganese(II)) |

| Ethyl this compound |

| syn-[4.4.3]propella-2,4,12-trien-11-ol this compound |

| Guanidinium this compound |

Powder X-ray Diffraction for Polymorphic Studies and Material Characterization

Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive analytical technique used for the characterization of polycrystalline materials. units.itparticle.dk In the context of this compound compounds, PXRD is essential for identifying crystalline phases, confirming phase purity, studying polymorphism, and general material characterization. erode-sengunthar.ac.insemnan.ac.ir It provides a distinct fingerprint for a specific crystalline solid, as it is highly unlikely for two different compounds to have identical powder patterns. units.it

Polymorphism, the existence of a substance in multiple crystalline forms, is a critical aspect of materials science, and PXRD is a primary tool for its investigation. particle.dkamericanpharmaceuticalreview.com For 3,5-dinitrobenzoic acid itself, two monoclinic polymorphs have been identified, one with the space group P2(1)/c and the other with C2/c. researchgate.net PXRD analysis can readily distinguish between these forms by comparing their unique diffraction patterns. researchgate.net

In the synthesis of new materials containing this compound, such as piperazinium this compound (PDNB) or 2-amino-4,6-dimethylpyrimidium this compound dihydrate (2APDBD), PXRD is routinely used to confirm the identity and phase purity of the bulk synthesized material. erode-sengunthar.ac.insemnan.ac.ir The experimental PXRD pattern of a newly synthesized batch is often compared with a pattern calculated from single-crystal X-ray diffraction (SCXRD) data. semnan.ac.ir The sharp, well-defined peaks in a PXRD pattern are indicative of a material with good crystallinity. semnan.ac.ir

Furthermore, PXRD is employed in the study of solvates, which are crystal forms containing solvent molecules within the lattice. The technique was used to characterize twelve isostructural multicomponent solvate crystals of 3,5-dinitrobenzoic acid and acetamide (B32628), with the analysis performed over a 2θ range of 5–40°. acs.org Variable-temperature PXRD can also be used to study phase transitions and the thermal stability of different crystalline forms. units.it

| Compound/System | Application of PXRD | Key Findings | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoic acid | Polymorphic identification | Confirmed the existence of two monoclinic polymorphs (P2(1)/c and C2/c). | researchgate.net |

| Piperazinium this compound (PDNB) | Confirmation of crystalline planes and phase purity | Confirmed the crystalline nature and phase of the synthesized material. | erode-sengunthar.ac.in |

| 2-amino-4,6-dimethylpyrimidium this compound dihydrate (2APDBD) | Identification of diffraction planes and phase purity | Sharp peaks in the pattern indicated good crystalline nature; experimental pattern matched data from SCXRD. | semnan.ac.ir |

| 3,5-Dinitrobenzoic acid and acetamide solvates | Material characterization | Characterized twelve different multicomponent solvate crystals. | acs.org |

| Heterometallic {Eu2Cd2} complexes with this compound | Phase analysis | Characterized the synthesized complex and confirmed its structure. | mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 3,5-dinitrobenzoate and its related compounds, these studies have elucidated key aspects of their stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a widely used computational method to determine the equilibrium geometry and energy of molecules. nih.govresearchgate.net For 3,5-dinitrobenzoic acid (DNBA), DFT calculations have been employed to optimize its molecular structure. nih.govresearchgate.net Studies have utilized the B3LYP functional with various basis sets, such as 6-311G(d,p) and 6-311++G(d,p), to achieve a balance between computational accuracy and efficiency. researchgate.netresearchgate.netnih.gov These calculations confirm that the this compound moiety generally adopts a planar conformation, which is energetically favorable. mdpi.com The optimized geometric parameters obtained from DFT calculations are often in good agreement with experimental data from X-ray diffraction studies. researchgate.net

In complexes and salts containing the this compound anion, DFT has been used to optimize the geometry of the entire molecular adduct. researchgate.net For instance, in 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate, the molecular geometry was optimized using the B3LYP method at the 6-31g level. researchgate.net Similarly, for 2-amino-3-methylpyridinium this compound (AMPDB), geometry optimization was performed with the B3LYP method and a 6-311G(d,p) basis set. researchgate.net These computational studies are crucial for understanding the structural arrangements and have been applied to a variety of this compound derivatives. researchgate.netresearchgate.networldscientific.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity and electronic properties. researchgate.netlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity, stability, and optical properties of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater potential for intramolecular charge transfer. researchgate.netresearchgate.net

In studies of this compound and its derivatives, FMO analysis has been widely applied. For 3,5-dinitrobenzoic acid, the HOMO-LUMO energy has been evaluated to understand its electronic transport and biological activity potential. researchgate.net In the case of 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate, the low HOMO-LUMO energy gap calculated confirms the high reactivity of the crystal. researchgate.net For 2-amino-3-methylpyridinium this compound (AMPDB), the HOMO is primarily located on the 2-amino-3-methylpyridinium cation, while the LUMO is delocalized on the this compound anion. researchgate.net The HOMO-LUMO transition in this compound suggests an electron density transfer from the cation to the anion. researchgate.net The calculated HOMO-LUMO energy gap for the piperazinium this compound (PDNB) molecule is 2.166 eV, indicating good chemical reactivity. erode-sengunthar.ac.in

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Piperazinium this compound (PDNB) | -3.9690 | -1.8030 | 2.166 |

| p-Anisidine-3,5-dinitrobenzoic acid | - | - | 0.01915 |

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses for Bonding Insights

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule. researchgate.netresearchgate.net It provides a description of the Lewis structure in terms of localized bonds and lone pairs. uni-muenchen.de NBO analysis helps in understanding the donor-acceptor interactions that contribute to the stability of a molecule. researchgate.net For 3,5-dinitrobenzoic acid, NBO analysis has been used to explain the interactions and the strengthening and polarization of the C=O bond due to conjugation. nih.govresearchgate.net In the context of hydrogen-bonded systems involving this compound, NBO analysis is an effective tool to interpret electron density transfer from a Lewis base to a Lewis acid. researchgate.net

Atoms in Molecules (AIM) theory is another quantum chemical method that provides insights into chemical bonding. AIM analysis can confirm the presence of intermolecular interactions, such as hydrogen bonds, by identifying bond critical points. researchgate.networldscientific.com In studies of derivatives of 3,5-dinitrobenzoic acid, AIM has been used alongside NBO analysis to confirm the presence of O–H···O and N–H···O intermolecular interactions. researchgate.networldscientific.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.govscispace.comnih.gov The MEP map displays different potential regions in different colors: red indicates electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) that are prone to nucleophilic attack. scispace.comnih.gov Green areas represent regions of neutral potential. scispace.com

For compounds containing the this compound moiety, MEP analysis has been instrumental in identifying reactive sites. In a molecular complex of pyrazolium (B1228807) this compound:3,5-dinitrobenzoic acid, MEP analysis helped to identify the active nucleophilic and electrophilic sites. nih.gov In brucinium benzilate, the red and yellow regions on the benzilate anion indicate an electron-rich site favorable for electrophilic attack, while the blue region on the brucinium cation indicates an electron-deficient site favorable for nucleophilic attack. scispace.com The MEP of 3,5-dinitrobenzoic acid shows negative potential values for both the carboxylate and nitro groups, indicating they are potential Lewis bases. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided context, the principles of MD are relevant for understanding the intermolecular interactions that govern the crystal packing and solution behavior of its salts and complexes. researchgate.net The visualization component of MD, such as that provided by VMD software, can be used to animate and analyze the trajectories from simulations, offering insights into the dynamic nature of intermolecular hydrogen bonds and other non-covalent interactions that are crucial for the structure and properties of this compound-containing materials. researchgate.netacs.org The stability of crystals containing this compound is often attributed to a network of intermolecular interactions, such as O···H/H···O interactions, which can be explored through techniques like Hirshfeld surface analysis that complements the insights from MD. researchgate.net

Prediction of Spectroscopic Parameters and Structure-Property Relationships

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters and establishing structure-property relationships. nih.gov Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) for 3,5-dinitrobenzoic acid have been performed using DFT, and the results often show good agreement with experimental spectra. nih.govresearchgate.net These calculations aid in the assignment of vibrational modes. nih.gov

Furthermore, quantum chemical calculations are used to predict non-linear optical (NLO) properties. For instance, the first-order hyperpolarizability (β), a measure of the NLO response, has been computationally determined for various this compound salts. researchgate.netresearchgate.net For 1H-benzo[d]imidazol-3-ium-3,5-dinitrobenzoate, theoretical calculations indicated that its first-order hyperpolarizability is 16 times greater than that of urea, a standard NLO material. researchgate.net Similarly, for 2-amino-3-methylpyridinium this compound (AMPDB), the calculated hyperpolarizability was found to be 37 times that of urea. researchgate.net These computational predictions are vital for identifying and designing new materials with potential applications in optoelectronics and photonics. researchgate.net

Solvent Effects on Molecular and Electronic Structure

The environment in which a molecule is dissolved can significantly influence its molecular and electronic properties. For this compound and its parent acid, the choice of solvent affects everything from the molecular geometry in solution to the arrangement of molecules in a crystal lattice. Computational and experimental studies have demonstrated that solvents modulate the electronic structure, spectroscopic behavior, and supramolecular assembly of this compound.

Detailed Research Findings

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to understand how solvents impact the intrinsic properties of 3,5-dinitrobenzoic acid. worldscientific.comresearchgate.net These studies often compare the molecule's properties in the gas phase (an isolated state) with its properties in solvents of varying polarity, such as non-polar cyclohexane, aromatic toluene, and highly polar water. worldscientific.comresearchgate.net One of the key findings is that as solvent polarity increases, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tends to decrease. researchgate.net This reduction in the energy gap suggests an enhancement of intramolecular charge transfer (ICT) within the molecule, which in turn influences its nonlinear optical (NLO) properties. worldscientific.comresearchgate.net The first-order hyperpolarizability (β), a measure of NLO activity, has been shown to increase with solvent polarity. researchgate.net

The influence of the solvent is not limited to the solution phase but is also critical during crystallization. The Lewis basicity hardness of the crystallization solvent has been identified as a driving force in determining whether mono- or trinuclear metal complexes of this compound are formed. nih.gov The solvent can become part of the crystal structure, forming solvates. acs.org In complex systems, solvent molecules can stabilize the crystal packing through various non-covalent interactions. mdpi.com For example, studies on multicomponent crystals of 3,5-dinitrobenzoic acid and acetamide (B32628) have revealed the formation of at least twelve different solvates, where the solvent molecule is incorporated directly into the crystalline lattice. acs.org These studies show how solvents like 1,4-dioxane, chloroform, and acetone (B3395972) can be ordered within the lattice, while others may be disordered. acs.org

Solvent polarity also leads to observable changes in spectroscopic properties, a phenomenon known as solvatochromism. While detailed solvatochromatic studies on this compound itself are specific, the principles are well-established for similar aromatic compounds. science.gov For instance, the absorbance maxima in UV-Vis spectra can shift as the polarity of the surrounding environment changes. acs.org Similarly, chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can be altered by the choice of solvent (e.g., DMSO-d₆ versus CDCl₃).

Data Tables

The following tables summarize key findings from computational studies on the effect of different solvents on the properties of 3,5-dinitrobenzoic acid and the structural variations observed in its cocrystal solvates.

Table 1: Solvent Effects on Calculated Electronic Properties of 3,5-Dinitrobenzoic Acid

| Solvent | Dielectric Constant (ε) | Energy Gap (HOMO-LUMO) (eV) | First-Order Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|---|

| Gas Phase | 1.0 | 4.80 | 3.479 x 10-30 | worldscientific.com |

| Cyclohexane | 2.02 | 4.78 | 5.471 x 10-30 | worldscientific.com |

| Toluene | 2.38 | 4.77 | 5.882 x 10-30 | worldscientific.com |

| Water | 78.39 | 4.75 | 6.901 x 10-30 | worldscientific.com |

Table 2: Crystalline Solvates of 3,5-Dinitrobenzoic Acid–Acetamide

| Solvent Molecule | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1,4-Dioxane | Orthorhombic | P21212 | acs.org |

| Chloroform (CHCl3) | Monoclinic | P21/c | acs.org |

| Acetone | Monoclinic | P21/c | acs.org |

| Methanol (MeOH) | Monoclinic | P21/c | acs.org |

| Acetonitrile (B52724) (CH3CN) | Monoclinic | P21/c | acs.org |

| Dichloromethane (DCM) | Monoclinic | P21/c | acs.org |

| Ethanol (EtOH) | Monoclinic | P21/c | acs.org |

Applications in Materials Science Research

Development of Nonlinear Optical (NLO) Materials

The quest for new materials with significant nonlinear optical (NLO) properties for applications in optical communications, data storage, and image processing has driven research into organic and semi-organic crystals. researchgate.net 3,5-Dinitrobenzoate derivatives have emerged as a promising class of materials due to their potential for large second and third-order nonlinearities, which arise from the intramolecular charge transfer facilitated by the electron-donating and accepting groups within their structure. researchgate.neterode-sengunthar.ac.in

Second Harmonic Generation (SHG) is a key indicator of second-order NLO activity, where a material converts incoming laser light of a certain frequency into light with twice that frequency. For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group. While 3,5-dinitrobenzoic acid itself typically crystallizes in centrosymmetric forms, researchers have successfully created SHG-active materials by combining it with other molecules. For instance, a zinc complex, [Zn(dnb)2]n (where dnb is this compound), was synthesized and found to form infinite chiral chains. researchgate.netpublish.csiro.au Powder SHG measurements of this complex showed an efficiency 0.34 times that of the standard NLO material, urea. researchgate.netpublish.csiro.au In another study, it was discovered that the significant SHG signal in some commercial powders of 3,5-dinitrobenzoic acid originated from an impurity of 3-nitrobenzoic acid, which formed a noncentrosymmetric polymorph. acs.org Binary mixtures of 3,5-dinitrobenzoic acid and 3-nitrobenzoic acid near the eutectic composition exhibited SHG signals up to 20 times higher than the pure active phase, a result attributed to a microstructure enabling quasi-phase matching. acs.orgresearchgate.net

The Z-scan technique is a widely used method to determine third-order NLO properties, such as the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). These parameters are crucial for applications like optical limiting and switching. erode-sengunthar.ac.innih.gov Several this compound-based crystals have been characterized using this method. For example, Quinolinium this compound (DNBAQ) was analyzed, confirming its suitability for optical limiting applications. nih.gov Similarly, Potassium this compound (KDNB) and Piperazinium this compound (PDNB) were studied via Z-scan, and their third-order NLO parameters were successfully evaluated. erode-sengunthar.ac.inaip.orgrsc.org

Table 1: Third-Order NLO Properties of Selected this compound Compounds

| Compound | Nonlinear Absorption Coefficient (β) | Nonlinear Refractive Index (n₂) | Third-Order Susceptibility (χ⁽³⁾) | Source(s) |

| Piperazinium this compound (PDNB) | 3.955 x 10⁻¹¹ esu | 7.474 x 10⁻⁹ esu | 7.475 x 10⁻⁹ esu | erode-sengunthar.ac.in |

| Potassium this compound (KDNB) | Evaluated | Evaluated | Evaluated | aip.orgrsc.org |

| Benzimidazolium this compound (BDB) | Evaluated | Evaluated | - | researchgate.net |

| Quinolinium this compound (DNBAQ) | Confirmed suitability for optical limiting | Confirmed suitability for optical limiting | Confirmed suitability for optical limiting | nih.gov |

| 2-amino-4,6-dimethylpyrimidium this compound dihydrate (2APDBD) | - | - | Evaluated | semnan.ac.irsemnan.ac.ir |

The relationship between the molecular and crystal structure of this compound compounds and their NLO properties is a key area of research. The formation of charge-transfer complexes is a common strategy to enhance NLO activity. researchgate.net The this compound anion acts as an electron acceptor, and when combined with a suitable electron-donating cation, it can lead to materials with significant hyperpolarizability. researchgate.networldscientific.com

Computational studies, often using Density Functional Theory (DFT), are employed to predict and understand the NLO behavior of these materials. nih.govworldscientific.comresearchgate.net These calculations can determine properties like first-order hyperpolarizability, which is a molecular-level indicator of NLO potential. For a series of complexes of 3,5-dinitrobenzoic acid with benzamide (B126) derivatives, DFT calculations showed that the molecules could be attractive NLO materials, with first-order hyperpolarizability values in the range of 3.479 x 10⁻³⁰ to 12.843 x 10⁻³⁰ esu. worldscientific.com The low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in these complexes indicates the potential for intramolecular charge transfer, a crucial factor for NLO activity. worldscientific.comresearchgate.net The specific arrangement of molecules in the crystal lattice, including hydrogen bonding networks, also plays a critical role in determining the bulk NLO properties of the material. erode-sengunthar.ac.in

Optoelectronic Device Research Applications

The promising third-order NLO properties of this compound derivatives make them candidates for research in optoelectronic devices. nih.govlookchem.com Materials with high third-order susceptibility and fast response times are sought after for applications such as optical switching, data processing, and optical limiting, which protects sensitive optical components from high-intensity laser damage. erode-sengunthar.ac.innih.gov

Crystals like Quinolinium this compound (DNBAQ) and Piperazinium this compound (PDNB) have been identified as potential materials for these applications based on Z-scan results. erode-sengunthar.ac.innih.gov The good optical transparency of many of these crystals in the visible and near-infrared regions is another essential characteristic for their use in optical devices. erode-sengunthar.ac.insemnan.ac.ir For example, 2-amino-4,6-dimethylpyrimidium this compound dihydrate (2APDBD) has a wide transmission window, which is beneficial for optoelectronic applications. semnan.ac.ir Furthermore, the photoluminescence properties of some compounds, such as the blue light emission observed in PDNB, suggest their potential use in light-emitting devices. erode-sengunthar.ac.in

Dielectric Properties and Their Research Implications

The dielectric properties of materials are fundamental to their potential use in electronic applications, including capacitors and other components of optical devices. The dielectric constant and dielectric loss of a material are typically measured as a function of frequency and temperature. rsc.orgresearchgate.net For many this compound-based crystals, such as Benzimidazolium this compound and 2-amino-4,6-dimethylpyrimidium this compound dihydrate, the dielectric constant and dielectric loss are observed to decrease with increasing frequency. semnan.ac.irresearchgate.net

This behavior is attributed to the different types of polarization (electronic, ionic, orientational, and space charge) contributing at different frequencies. The low dielectric loss observed at higher frequencies in some of these crystals indicates a low density of defects, which is a desirable characteristic for electronic applications. semnan.ac.irsemnan.ac.ir The study of dielectric properties also allows for the calculation of solid-state parameters like electronic polarizability, which can be correlated with the NLO behavior of the material. nih.govrsc.org

Table 2: Dielectric Behavior of Selected this compound Crystals

| Compound | Dielectric Constant Behavior | Dielectric Loss Behavior | Research Implication | Source(s) |

| Potassium this compound (KDNB) | Decreases with increasing frequency | Decreases with increasing frequency | Used to calculate electronic polarizability | rsc.org |

| Benzimidazolium this compound (BDB) | Decreases with increasing frequency | Decreases with increasing frequency | Low values at high frequencies suggest suitability for high-frequency applications | researchgate.net |

| 2-amino-4,6-dimethylpyrimidium this compound dihydrate (2APDBD) | High at low frequencies, decreases with increasing frequency | Low value indicates few defects | Suitable for photonic and electronic applications | semnan.ac.irsemnan.ac.ir |

Incorporation into Functional Polymers and Composites

The modification of polymers with functional molecules like this compound is a strategy to create new materials with tailored properties. One approach involves the esterification of polymers containing hydroxyl groups with 3,5-dinitrobenzoic acid. jocpr.com For instance, random copolymers of 2-hydroxyethyl methacrylate (B99206) have been modified by bonding with 3,5-dinitrobenzoic acid in the presence of catalysts like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This process yields a new set of polymers with altered physical properties, such as the glass transition temperature, opening up possibilities for new industrial applications. jocpr.com

Another area of research involves the use of this compound in the formation of interchain electron donor-acceptor complexes as a model to study the miscibility of different polymers. acs.org Furthermore, this compound has been used to create bimetallic composites. These materials are being investigated as flexible and synergistic catalysts, for example, in the high-performance decomposition of ammonium (B1175870) perchlorate, a component of solid rocket propellants. researchgate.net

Applications in Advanced Analytical Research Methodologies

Spectrophotometric Research Methods Utilizing 3,5-Dinitrobenzoate Derivatives

The core principle behind the utility of this compound in analytical chemistry is its strong UV-Visible absorption, a property that is central to spectrophotometry. The derivatization of a non-absorbing analyte with 3,5-dinitrobenzoyl chloride introduces a potent chromophore, making spectrophotometric detection possible. nih.gov While this principle is most frequently applied as a detection method following chromatographic separation (i.e., HPLC-UV), the derivatives themselves can be studied using standalone spectrophotometric techniques.

For example, the formation of this compound derivatives is a classic method for the isolation and identification of alcohols. Historically, after forming the crystalline derivative, its identity was confirmed through melting point and spectroscopic analysis, including absorption spectroscopy.

In modern research, the unique optical properties of these derivatives are explored in materials science. The UV-Vis-NIR spectra of novel crystals, such as 3-aminopyridinium this compound, are studied to determine their optical transparency and potential for non-linear optical applications. Such studies confirm the strong absorption characteristics of the this compound moiety.

Although less common than chromatographic methods, research has explored non-chromatographic quantitative analysis. A titrimetric method was developed for the analysis of this compound esters, where the derivative is titrated as a weak acid in pyridine (B92270), providing a means to determine its neutralization equivalent and thus identify the original alcohol. This demonstrates an alternative analytical approach that leverages the chemical properties conferred by the dinitrobenzoyl group.

Biological and Biochemical Research Investigations Mechanistic Focus

Enzymatic Hydrolysis and Biocatalysis Studies

Esterases and lipases are hydrolase enzymes that catalyze the cleavage of ester bonds. helierscientific.com Their activity is fundamental in various biological processes and industrial applications. The assessment of their catalytic activity often relies on synthetic substrates that release a detectable product upon hydrolysis. Chromogenic and fluorogenic substrates are commonly employed for this purpose, as they produce a colored or fluorescent molecule, respectively, allowing for straightforward spectrophotometric or fluorometric quantification of enzyme activity. helierscientific.comnih.gov

Lipases, a subclass of esterases, specialize in hydrolyzing esters of insoluble substrates like triglycerides, often requiring interfacial activation at a lipid-water interface. nih.gov The choice of substrate is critical, as its physicochemical properties, such as lipophilicity, can significantly influence enzyme activity. nih.gov While a wide variety of synthetic esters, such as p-nitrophenyl derivatives and umbelliferone (B1683723) ethers, have been developed as universal substrates for these enzymes, the specific use of 3,5-dinitrobenzoate as a standard chromogenic substrate for routine enzyme activity assessment is not extensively documented in comparison to more common reagents. researchgate.net However, its derivatives, particularly esters, are central to biocatalysis research, where the enzymatic transformation of these compounds is studied.

Biotransformation refers to the chemical modification of compounds by living organisms or enzyme preparations. longdom.org These metabolic processes are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions, which serve to increase the polarity and water solubility of xenobiotics, facilitating their excretion. nih.gov

For this compound and its derivatives, several biotransformation pathways can be postulated based on general metabolic principles:

Hydrolysis: Ester derivatives of 3,5-dinitrobenzoic acid can undergo hydrolysis catalyzed by esterases and lipases, cleaving the ester bond to yield 3,5-dinitrobenzoic acid and the corresponding alcohol. longdom.org This is a common Phase I reaction.

Reduction: The two nitro groups on the aromatic ring are susceptible to reduction, a Phase I reaction that can be catalyzed by nitroreductases. This process can lead to the formation of various intermediates, including nitroso and hydroxylamine (B1172632) species. encyclopedia.pub The complete reduction of a nitro group results in an amino group.

Conjugation: The carboxyl group of 3,5-dinitrobenzoic acid, or hydroxyl groups on its metabolites, can undergo Phase II conjugation reactions. These include glucuronidation (addition of glucuronic acid) or sulfation (addition of a sulfate (B86663) group), which significantly increase water solubility. nih.gov

These biotransformation pathways are crucial for understanding the metabolic fate of this compound-containing compounds in biological systems.

Research on Antimicrobial and Antifungal Mechanisms

The nitro group is a key functional group in many compounds exhibiting antimicrobial activity. encyclopedia.pubresearchgate.net Derivatives of 3,5-dinitrobenzoic acid, particularly esters and amides, have been investigated for their potential as antifungal agents, with research focusing on their mechanisms of action against pathogenic fungi like Candida species. researchgate.netproquest.com

A primary target for many antifungal drugs is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), a vital component that maintains membrane integrity and fluidity. qub.ac.uknih.gov Research on this compound derivatives has shown that their mechanism of action involves the fungal cell membrane. researchgate.netproquest.com

Studies on ethyl this compound, one of the most potent antifungal derivatives tested against Candida albicans, revealed a multi-target mechanism. researchgate.netproquest.com Modeling studies suggest that this compound interferes with several cellular processes, including the synthesis of ergosterol. researchgate.net Ergosterol biosynthesis is a complex pathway involving multiple enzymes, and inhibition at any step can disrupt membrane function, leading to cell lysis and death. nih.gov The ability of this compound derivatives to interfere with this critical pathway highlights their potential as antifungal agents. researchgate.net

The antifungal activity of select this compound esters against various Candida species has been quantified by determining their Minimum Inhibitory Concentration (MIC).

| Compound | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) | C. tropicalis MIC (µg/mL) |

| Ethyl this compound | 125 | 100 | 500 |

| Propyl this compound | >1000 | 1000 | >1000 |

Data sourced from studies on the antifungal activity of this compound derivatives. proquest.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This tool is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, like an enzyme. nih.govmdpi.com

In the context of antifungal research, molecular docking has been used to investigate the binding of ethyl this compound to key enzymes in the ergosterol biosynthesis pathway of C. albicans. researchgate.net These in silico studies predicted binding modes for the compound with several enzymatic targets, including:

ERG20: Farnesyl pyrophosphate synthetase

ERG1: Squalene epoxidase

ERG12: Mevalonate kinase

ERG7: Lanosterol synthase

The predicted interactions with these multiple targets support the hypothesis of a multitarget antifungal mechanism. researchgate.net Furthermore, structure-activity relationship (SAR) studies, which correlate a compound's chemical structure with its biological activity, have been conducted on a series of this compound esters. These studies revealed that esters with short alkyl side chains, such as ethyl this compound, tend to exhibit better antifungal activity profiles compared to those with longer chains. researchgate.netproquest.com This insight is valuable for guiding the design of new, more potent antifungal compounds based on the this compound scaffold. researchgate.net

Interactions with Biological Macromolecules (e.g., Proteins, DNA) in in vitro Research

The biological activity of many compounds stems from their interaction with macromolecules like proteins and DNA. For nitroaromatic compounds, including this compound, these interactions can be complex and are often dependent on the metabolic activation of the nitro groups. encyclopedia.pub

A widely accepted model for the mechanism of action of some nitro-containing drugs involves the reductive activation of the nitro group within the target cell. encyclopedia.pubnih.gov This reduction can produce highly reactive intermediates, such as nitroso species or hydroxylamines. encyclopedia.pub These electrophilic intermediates can then form covalent bonds with nucleophilic sites on biological macromolecules. longdom.orgnih.gov

Protein Interactions: The reactive metabolites of nitro compounds can bind covalently to amino acid residues in proteins, particularly those with nucleophilic side chains like cysteine and lysine. mdpi.com This covalent modification, or adduction, can alter the protein's structure and function, potentially inhibiting enzyme activity or disrupting cellular signaling pathways. longdom.orgmdpi.com

DNA Interactions: Similarly, reduced nitro intermediates can bind covalently to DNA, forming DNA adducts. encyclopedia.pubnih.gov This can lead to DNA damage, interfere with replication and transcription, and ultimately trigger cell death pathways. nih.gov

Development of Research Probes for Biological Systems (excluding direct human imaging/therapy)

The this compound scaffold serves as a valuable molecular framework in the development of chemical probes designed to investigate biological systems. Its rigid structure and the presence of electron-withdrawing nitro groups allow for systematic modifications, enabling researchers to explore and understand molecular interactions with biological targets such as enzymes. These probes are instrumental in mechanistic studies, helping to elucidate enzyme function, map active sites, and establish structure-activity relationships (SAR).

One significant application of the this compound core is in the creation of enzyme inhibitors for research purposes. By synthesizing a library of derivatives and evaluating their biological activity, scientists can gain insights into the specific molecular interactions that govern enzyme inhibition.

Probes for 5-Lipoxygenase (5-LOX) Inhibition

Human 5-lipoxygenase (5-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. sci-hub.se Developing novel inhibitors for 5-LOX is crucial for studying its role in inflammatory processes. nih.gov Researchers have used the naphthalen-1-yl this compound scaffold as a starting point to develop more potent research probes for this enzyme. nih.govdoi.org

A series of twenty aryl 3,5-dinitrobenzoates and N-aryl 3,5-dinitrobenzamides were synthesized and evaluated for their 5-LOX inhibitory activity using both cell-free and human whole blood (HWB) assays. sci-hub.sedoi.org The findings from these investigations provided significant insights into the structure-activity relationships for 5-LOX inhibition. The study revealed that specific substitutions on the aryl ring of the this compound ester or amide could dramatically enhance inhibitory potency. doi.org

The most potent compound identified was 3-tolyl this compound, which exhibited an IC₅₀ value of 6 nM in the cell-free assay and 0.5 µM in the human whole blood assay. sci-hub.sedoi.org Molecular docking studies were performed to understand the mechanistic basis for the increased activity of the newly synthesized compounds. doi.org These computational analyses suggested that potent analogs form additional hydrogen bonds with key amino acid residues, such as Tyr181 and His600, within the 5-LOX binding site. sci-hub.se The relatively rigid structure of the amide bond in some analogs was also identified as a key factor in increasing potency. sci-hub.se

Inhibitory Activity of this compound Derivatives against 5-Lipoxygenase (5-LOX)

The table below summarizes the 50% inhibitory concentrations (IC₅₀) of selected this compound derivatives in both a cell-free and a human whole blood (HWB) assay. Lower IC₅₀ values indicate greater potency.

| Compound | Structure | IC₅₀ (Cell-Free Assay) [µM] | IC₅₀ (HWB Assay) [µM] |

|---|---|---|---|

| Naphthalen-1-yl this compound (Parent Compound) | A naphthalen-1-yl group attached to the this compound core. | 1.8 ± 0.7 | 15.2 ± 4.0 |

| 3-Tolyl this compound (3a) | A 3-tolyl group attached to the this compound core. | 0.006 ± 0.001 | 0.5 ± 0.1 |

| N-(m-tolyl)-3,5-dinitrobenzamide (7c) | An N-(m-tolyl) group attached to a 3,5-dinitrobenzamide (B1662146) core. | 0.01 ± 0.01 | >50 |

| N-(4-chlorophenyl)-3,5-dinitrobenzamide (7d) | An N-(4-chlorophenyl) group attached to a 3,5-dinitrobenzamide core. | 0.033 ± 0.005 | >50 |

| Naphthalene-1-yl 3-nitrobenzoate (4a) | A naphthalen-1-yl group attached to a 3-nitrobenzoate core. | 7.1 ± 1.1 | 24.6 ± 7.2 |

Probes for Antifungal Mechanistic Studies

Derivatives of this compound have also been developed as research probes to investigate mechanisms of antifungal activity. researchgate.net Fungal infections, particularly those caused by Candida species, pose a significant challenge, and understanding the mechanisms of potential antifungal agents is essential for developing new therapeutic strategies. researchgate.net

In one study, a series of twenty esters and amides derived from 3,5-dinitrobenzoic acid were synthesized and tested against various Candida species. researchgate.net The research aimed to elucidate the antifungal mechanism of action. Of the compounds tested, ethyl this compound emerged as the most potent, demonstrating significant activity against Candida albicans, Candida krusei, and Candida tropicalis. researchgate.net Further mechanistic investigations indicated that the antifungal action of these compounds involves the fungal cell membrane. In silico modeling against C. albicans suggested a multitarget mechanism, including interference with the synthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net

Antifungal Activity of Ethyl this compound

The table displays the Minimum Inhibitory Concentration (MIC) of Ethyl this compound against three different species of Candida. The MIC is the lowest concentration of a chemical that prevents visible growth of a microorganism.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) [µg/mL] | Minimum Inhibitory Concentration (MIC) [mM] |

|---|---|---|

| Candida albicans | 125 | 0.52 |

| Candida krusei | 100 | 4.16 |

| Candida tropicalis | 500 | 2.08 |

These studies exemplify how the this compound scaffold is utilized to create chemical probes that are pivotal for conducting detailed biochemical and biological research. By systematically modifying this core structure, researchers can develop tools to probe enzyme active sites and investigate complex biological mechanisms, thereby advancing fundamental scientific understanding. doi.orgresearchgate.net

Environmental Chemistry Research

Photochemical and Chemical Degradation Pathways in Aqueous Environments

The degradation of 3,5-Dinitrobenzoate in aqueous environments is influenced by both photochemical and chemical processes. While direct photolysis of nitroaromatic compounds by UV radiation is generally considered an inefficient degradation method, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) have shown to be more effective.

Research on compounds with similar structures, such as 4-chloro-3,5-dinitrobenzoic acid (CDNBA), indicates that processes like the UV/H2O2 system are efficient for mineralization. In these systems, the photolysis of hydrogen peroxide generates hydroxyl radicals, which are powerful oxidizing agents capable of breaking down the aromatic ring of nitroaromatic compounds. The degradation of DNT isomers by hydroxyl radicals has been shown to proceed via a series of sequential H-abstraction reactions, leading to various intermediates. While specific studies on the photodegradation products of this compound are limited, it is anticipated that similar mechanisms involving hydroxyl radical attack would lead to the formation of hydroxylated and denitrated intermediates, ultimately resulting in ring cleavage and mineralization to carbon dioxide, water, and inorganic ions. The final products of long-term UV irradiation of similar nitroaromatic compounds have been identified as oligomeric azo and azoxy compounds, along with products of hydroxylation.

Chemical degradation, in the absence of light, can occur through reactions such as hydrolysis. However, the stability of the aromatic ring in this compound suggests that hydrolysis under typical environmental pH and temperature conditions is likely to be a slow process.

Table 1: Overview of Abiotic Degradation Pathways for Nitroaromatic Compounds

| Degradation Process | Reagents/Conditions | Key Reactive Species | Potential Products | Efficacy for Nitroaromatics |

| Direct Photolysis | UV light | - | Isomers, polymerized products | Generally inefficient |

| Advanced Oxidation (UV/H₂O₂) | UV light, Hydrogen Peroxide | Hydroxyl radicals (•OH) | Hydroxylated intermediates, ring cleavage products, CO₂, H₂O, NO₃⁻ | Efficient for mineralization |

| Hydrolysis | Water | - | - | Slow under typical environmental conditions |

This table is a generalized representation based on studies of similar nitroaromatic compounds.

Biodegradation Studies of this compound

The biodegradation of this compound has been demonstrated by various microorganisms, which utilize the compound as a source of carbon and energy. These studies have shed light on the metabolic pathways and enzymes involved in its breakdown.